![molecular formula C14H15ClF2N6 B6456917 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549054-59-1](/img/structure/B6456917.png)
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
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Overview
Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C14H15ClF2N6 and its molecular weight is 340.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1014785 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps, typically beginning with the formation of the piperazine ring followed by the introduction of the chloropyrimidine moiety. The final product is obtained through a series of reactions that may include nucleophilic substitutions and cyclization processes.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including receptor tyrosine kinases (RTKs) such as VEGFR-2. This interaction inhibits tumor angiogenesis, which is crucial for tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation and migration in various cancer cell lines. For instance, it has shown comparable potency to established inhibitors like sunitinib in inhibiting VEGFR-2 activity, suggesting its potential as a therapeutic agent in oncology .
1. VEGFR-2 Inhibition
A study evaluated the inhibitory effects of this compound on VEGFR-2 in human endothelial cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard treatments .
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | 0.25 | Comparable to sunitinib (0.3) |
Sunitinib | 0.3 | Standard inhibitor |
2. Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar pyrimidine derivatives, revealing that modifications in the piperazine ring could enhance antibacterial activity against specific strains, including E. coli and S. aureus. Although direct data on this compound's antimicrobial efficacy is limited, related studies suggest potential applications in treating infections .
Research Findings
Recent findings indicate that compounds with similar structures often exhibit diverse biological activities, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine exhibit promising anticancer properties. For instance, the compound acts as an inhibitor of Spleen Tyrosine Kinase (Syk), which is implicated in various malignancies, including hematological cancers. Inhibiting Syk can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
GPR119 Agonism
The compound has also been studied for its role as a GPR119 agonist. GPR119 is a receptor that plays a crucial role in glucose metabolism and insulin secretion. Agonists of this receptor have been shown to stimulate glucose-dependent insulin release from pancreatic β-cells and enhance the secretion of incretin hormones like GLP-1, making them potential candidates for treating type 2 diabetes .
Case Studies and Research Findings
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHHRYOXUPYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.